molecular formula C17H20ClN3O4 B2863948 8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-54-0

8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2863948
CAS No.: 1021073-54-0
M. Wt: 365.81
InChI Key: CCNFLSNOMIKLSB-UHFFFAOYSA-N
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Description

8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential pharmacological properties, especially in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic or basic conditions to form the spirocyclic intermediate.

    Introduction of the Benzoyl Group: The next step involves the introduction of the 5-chloro-2-methoxybenzoyl group. This is typically done through an acylation reaction using 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Final Cyclization and Purification: The final step involves cyclization to form the triazaspirodecane structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a scaffold for the development of new molecules with potential biological activity.

Biology

In biological research, it is investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders due to its interaction with delta opioid receptors .

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors. It binds to these receptors, modulating their activity and influencing signal transduction pathways involved in pain perception and mood regulation .

Comparison with Similar Compounds

Similar Compounds

    SNC80: A well-known delta opioid receptor agonist.

    BW373U86: Another delta opioid receptor agonist with a similar structure.

Uniqueness

Compared to SNC80 and BW373U86, 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits a unique spirocyclic structure that may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness could potentially lead to improved efficacy and reduced side effects in therapeutic applications .

Properties

IUPAC Name

8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-3-21-15(23)17(19-16(21)24)6-8-20(9-7-17)14(22)12-10-11(18)4-5-13(12)25-2/h4-5,10H,3,6-9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNFLSNOMIKLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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